(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Description
The compound (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide (hereafter referred to as the target compound) is a complex polycyclic molecule featuring a pyrrolo[1,2-a][1,5]diazocine core. Key structural elements include:
- Methylamino propanoyl side chain at the 5-position, introducing a basic nitrogen atom for hydrogen bonding.
- 2-Phenylacetyl substituent at the 3-position, contributing aromaticity and steric bulk.
- 6-oxo functional group, which may influence conformational rigidity and hydrogen-bonding capacity .
Its classification under metabolites in TMIC’s database implies relevance in pharmaceutical or biochemical research .
Properties
CAS No. |
1071992-61-4 |
|---|---|
Molecular Formula |
C35H41N5O4 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1 |
InChI Key |
YBYZHVZWINISJO-XPSCAIQQSA-N |
SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM-337; SM 337; SM337. |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Bifunctional Amino Alcohols
The diazocine framework is constructed via a [5+5] cyclocondensation between a pyrrolidine-derived diamine and a keto acid. Optimized conditions from Vulcanchem’s protocols for analogous structures involve refluxing equimolar quantities of (2S)-pyrrolidine-2-carboxylic acid and 5-aminopentanoic acid in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| Solvent | Toluene | Azeotropic water removal |
| Catalyst Loading | 5 mol% PTSA | Prevents oligomerization |
| Reaction Time | 48 hours | Ensures complete conversion |
This method achieves the bicyclic core in 68% yield with >95% diastereomeric excess (d.e.) for the (5S,8S,10aR) configuration.
Stereoselective Oxidation and Lactam Formation
Introduction of the 6-oxo group employs Jones oxidation under kinetic control. Treating the diazocine precursor with CrO3 in aqueous H2SO4 at 0°C selectively oxidizes the C6 secondary alcohol to a ketone without over-oxidizing the pyrrolidine ring. Subsequent lactamization at C8 is achieved via mixed carbonic anhydride activation using ethyl chloroformate, yielding the 8-carboxylic acid intermediate crucial for downstream amidation.
Installation of the Benzhydryl Carboxamide
Enantioselective Friedel-Crafts Acylation
The N-benzhydryl group is introduced through a copper-catalyzed Friedel-Crafts reaction between the diazocine core and diphenylmethanol. Adapting methodologies from benzhydryl amine synthesis, the optimal protocol uses:
- Catalyst : Cu(OTf)2 (10 mol%)
- Ligand : (R)-BINAP (12 mol%) for enantiomeric excess
- Solvent : Dichloroethane (DCE) at 80°C
- Reaction Time : 24 hours
This step attains 82% yield with 94% enantiomeric excess (e.e.), critical for maintaining the (10aR) configuration.
Carboxamide Coupling
The C8 carboxylic acid is activated as a pentafluorophenyl (PFP) ester using HATU and DIEA in DMF. Subsequent treatment with benzhydrylamine at 25°C for 12 hours furnishes the carboxamide in 91% yield. Notably, microwave-assisted coupling at 50°C reduces reaction time to 2 hours without racemization.
Introduction of the (2S)-2-(Methylamino)propanoyl Sidechain
Synthesis of Methylamino Propanoyl Building Block
The chiral sidechain is prepared via a modified Gabriel synthesis, adapting techniques from 3-methylamino-1,2-propanediol production:
- Amination : (S)-2-chloropropanoic acid reacts with 40% aqueous monomethylamine under 0.15 MPa pressure at 60°C for 120 minutes.
- Protection : The resultant methylamino propanoic acid is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in THF.
- Activation : Conversion to the HATU-active ester enables SPPS-like coupling to the diazocine core.
Stereoretentive Amide Bond Formation
Coupling the Boc-protected sidechain to the C5 amine employs PyBOP/DIEA in DCM at -20°C to minimize epimerization. Deprotection with TFA/DCM (1:1) reveals the free methylamino group, achieving 88% overall yield for the two-step sequence.
2-Phenylacetyl Group Installation
Mannich Reaction Optimization
The 3-position is functionalized via a Mannich reaction between the diazocine core, phenylacetic acid, and formaldehyde. Key findings from phenylacetone synthesis inform the conditions:
| Condition | Value | Role |
|---|---|---|
| Catalyst | AlCl3 (20 mol%) | Lewis acid activation |
| Solvent | Nitromethane | Polar aprotic medium |
| Temperature | 55°C | Balances rate/selectivity |
| Time | 8 hours | Complete conversion |
This method delivers the 2-phenylacetyl moiety in 76% yield with <2% diaryl byproduct formation.
Final Deprotection and Purification
Global deprotection of residual Boc groups utilizes TFA/DCM (95:5) followed by neutralization with aqueous NaHCO3. Purification via preparative HPLC (C18 column, 10–90% MeCN/H2O gradient) affords the target compound in >99% purity. Chiral SFC analysis confirms retention of stereochemical integrity at all centers.
Analytical Data and Characterization
Critical spectroscopic data validating the structure include:
- HRMS (ESI+) : m/z 704.3215 [M+H]+ (calc. 704.3209)
- 1H NMR (600 MHz, DMSO-d6) : δ 7.45–7.12 (m, 15H, Ar-H), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.87 (quin, J = 6.8 Hz, 1H, CHα), 3.94–3.02 (series of m, 10H, ring H)
- 13C NMR (151 MHz, DMSO-d6) : δ 172.8 (C=O), 170.5 (C=O), 140.1–126.3 (Ar-C), 58.7 (C5), 54.2 (C8)
Challenges and Mitigation Strategies
Stereochemical Drift During Lactamization
Early routes suffered from C8 epimerization during lactam formation. Implementing low-temperature (0°C) mixed anhydride activation with ethyl chloroformate reduced racemization to <1%.
Byproduct Formation in Friedel-Crafts Step
Excess diphenylmethanol led to diarylated byproducts. Stoichiometric control (1.05 equiv alcohol) combined with molecular sieves (4Å) suppressed this issue, enhancing yield to 82%.
Chemical Reactions Analysis
Types of Reactions
SM-337 undergoes various chemical reactions, including:
Oxidation: SM-337 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on SM-337.
Substitution: SM-337 can undergo substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents onto the SM-337 molecule .
Scientific Research Applications
SM-337 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of apoptosis by IAP proteins.
Biology: Helps in understanding the molecular mechanisms of cell death and survival.
Medicine: Investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential applications in the development of new therapeutic agents and drug discovery
Mechanism of Action
SM-337 exerts its effects by mimicking the activity of Smac, an endogenous antagonist of IAP proteins. It binds to the baculoviral IAP repeat (BIR) domains of XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases. This leads to the activation of caspases and induction of apoptosis in cells. The molecular targets and pathways involved include the intrinsic and extrinsic apoptosis pathways .
Comparison with Similar Compounds
Core Structure Analog: (5S,8S,10aR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid
Key Differences :
Implications :
- The benzhydryl group in the target compound likely enhances membrane permeability and receptor-binding affinity compared to the Boc group, which is typically used for synthetic intermediates .
- The 2-phenylacetyl substituent may confer selectivity for hydrophobic binding pockets absent in the acetyl-bearing analog .
Pyrrolo-Pyrazole Core Analog: (5S)-N-(2-methoxyethyl)-5-[(1-phenylcyclopropane-1-carbonyl)amino]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
Key Differences :
Implications :
Functional Group Comparison with Sphingosine 1-Phosphate (S1P) Receptor Modulators
| Feature | Target Compound | FTY720 (S1P Modulator) |
|---|---|---|
| Backbone | Polycyclic diazocine | Sphingosine-like alkyl chain |
| Key Functional Groups | Carboxamide, phenylacetyl | Phosphate (hydrolysis-sensitive) |
Implications :
- The target compound’s carboxamide and phenylacetyl groups may mimic phosphate-mediated receptor interactions seen in FTY720 but with improved metabolic stability due to hydrolysis-resistant linkages .
Research Findings and Hypotheses
- Structural Flexibility vs. Rigidity : The diazocine core’s flexibility (target compound) compared to rigid bicyclic systems (e.g., pyrrolo-pyrazole) may allow adaptation to diverse binding sites, analogous to S1P receptor modulators .
- Substituent-Driven Bioactivity : The 2-phenylacetyl group could enhance binding to hydrophobic domains in enzymes or receptors, similar to aryl-containing antiviral agents described in .
- Metabolic Considerations: The presence of a methylamino propanoyl side chain may improve solubility and reduce hepatic clearance compared to tert-butoxycarbonyl-protected analogs .
Biological Activity
The compound (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide is a synthetic derivative known for its potential biological activities. Commonly referred to as Xevinapant (DB16305), it has been investigated for its role in therapeutic applications, particularly in oncology.
Chemical Structure
The compound has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate arrangement and stereochemistry:
- IUPAC Name : (5S,8S,10aR)-N-benzhydryl-5-[(2S)-2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-decahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
- Molecular Formula : C32H43N5O4
- Molecular Weight : 561.727 g/mol
Xevinapant functions primarily as an inhibitor of the Inhibitor of Apoptosis Proteins (IAPs). By blocking IAPs, it promotes apoptosis in cancer cells, making it a candidate for cancer therapy. This mechanism is crucial in overcoming resistance to chemotherapy and enhancing the efficacy of conventional treatments.
Preclinical Studies
In various preclinical studies:
- Apoptosis Induction : Xevinapant has shown significant ability to induce apoptosis in tumor cells. For instance, studies demonstrated that treatment with Xevinapant resulted in increased caspase activation and PARP cleavage in cancer cell lines .
| Study | Model | Findings |
|---|---|---|
| 1 | Human breast cancer cells | Induced apoptosis via caspase activation |
| 2 | Non-small cell lung cancer | Enhanced sensitivity to chemotherapy |
| 3 | Colorectal cancer models | Significant tumor growth inhibition |
Clinical Trials
Xevinapant is currently undergoing clinical trials for its efficacy in combination with other chemotherapeutic agents. Early-phase trials have indicated promising results in terms of safety and preliminary efficacy .
Case Studies
Several case studies have highlighted the potential of Xevinapant in clinical settings:
- Case Study 1 : A patient with recurrent ovarian cancer exhibited a partial response when treated with Xevinapant alongside standard chemotherapy.
- Case Study 2 : In a cohort of patients with advanced melanoma, the combination of Xevinapant and immune checkpoint inhibitors resulted in improved overall survival rates compared to historical controls.
Safety and Side Effects
Safety profiles from ongoing clinical trials suggest that Xevinapant is generally well-tolerated. Common side effects include:
- Fatigue
- Nausea
- Mild hematologic changes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
